4-Hydroxy-N-isopropyl-N-methyltryptamine-d4

説明

特性

IUPAC Name |

3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGHZCQFXXWFQ-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard for Tryptamine Bioanalysis: A Technical Guide to 4-HO-MiPT-d4

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Psychedelic Research

4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[1] As a potent agonist of serotonin receptors, particularly the 5-HT2A subtype, 4-HO-MiPT is a subject of growing interest in neuropharmacological research for its potential therapeutic applications.[1] The advancement of clinical and forensic investigations involving 4-HO-MiPT necessitates highly accurate and precise bioanalytical methods. This requirement is impeccably met by the use of stable isotope-labeled internal standards, with 4-HO-MiPT-d4 emerging as the gold standard for quantitative analysis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-HO-MiPT-d4. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for leveraging this critical analytical tool. We will delve into the rationale for isotopic labeling, a proposed synthetic route for 4-HO-MiPT-d4, its expected analytical characteristics, and its application in robust quantitative workflows.

The Rationale for Deuteration: Enhancing Analytical Robustness

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma or urine, analytical variability can arise from multiple sources, including sample extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument fluctuations.[2] A deuterated internal standard, such as 4-HO-MiPT-d4, is a powerful tool to mitigate these variabilities.[2] By introducing a known amount of the deuterated standard into a sample at the initial stage of preparation, it acts as a chemical mimic of the analyte (4-HO-MiPT).[2]

The key advantages of using 4-HO-MiPT-d4 as an internal standard are:

-

Co-elution with the Analyte: Due to their near-identical physicochemical properties, the deuterated standard and the native analyte co-elute during chromatographic separation.

-

Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard, allowing for accurate normalization of the signal.

-

Compensation for Sample Loss: Losses of the analyte during sample preparation steps will be matched by proportional losses of the internal standard, preserving the analyte-to-internal standard ratio.

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision and accuracy of quantitative measurements, which is crucial for pharmacokinetic studies and clinical trials.[2]

Chemical Structure and Properties

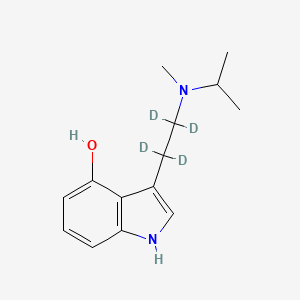

Chemical Structure of 4-HO-MiPT-d4

4-HO-MiPT-d4 is a structural analog of 4-HO-MiPT where four hydrogen atoms on the ethylamine side chain have been replaced with deuterium atoms.

}

Figure 1: Key identifiers for 4-HO-MiPT-d4.

Physicochemical Properties

The physicochemical properties of 4-HO-MiPT-d4 are expected to be very similar to those of 4-HO-MiPT, with a slight increase in molecular weight due to the presence of deuterium.

| Property | 4-HO-MiPT | 4-HO-MiPT-d4 (Expected) |

| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₁₆D₄N₂O |

| Molar Mass | 232.33 g/mol [1] | 236.35 g/mol |

| Appearance | Gray powder (base)[3] | White to off-white solid |

| Melting Point | 143.7 °C (base)[3] | Similar to 4-HO-MiPT |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO[4] | Similar to 4-HO-MiPT |

Table 1: Comparison of Physicochemical Properties.

Proposed Synthesis of 4-HO-MiPT-d4

A plausible synthetic route for 4-HO-MiPT-d4 can be adapted from established methods for the synthesis of deuterated tryptamines.[5] The key step involves the reduction of an intermediate glyoxalylamide with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

}

Figure 2: Proposed synthetic workflow for 4-HO-MiPT-d4.

Experimental Protocol: A Proposed Synthesis

-

Step 1 & 2: Formation of the Glyoxylamide Intermediate: 4-Benzyloxyindole is reacted with oxalyl chloride in an inert solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride. This intermediate is then reacted in situ with N-methylisopropylamine to yield 4-benzyloxy-N-methyl-N-isopropyl-indole-3-glyoxylamide.

-

Step 3: Deuterium Labeling via Reduction: The crucial isotopic labeling step involves the reduction of the glyoxylamide intermediate with lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (THF). This reaction reduces both the ketone and the amide carbonyl groups, incorporating four deuterium atoms onto the ethylamine side chain to produce 4-benzyloxy-MiPT-d4.

-

Step 4: Deprotection: The final step is the removal of the benzyl protecting group from the 4-hydroxy position. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol, yielding the final product, 4-HO-MiPT-d4.

Analytical Characterization: Expected Spectroscopic Data

Mass Spectrometry (MS)

In mass spectrometry, 4-HO-MiPT-d4 will exhibit a molecular ion peak ([M+H]⁺) at m/z 237.2, which is 4 mass units higher than that of the non-deuterated compound (m/z 233.2). The fragmentation pattern is expected to be similar to 4-HO-MiPT, with the key fragment ions also showing a +4 Da mass shift.

| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

| 4-HO-MiPT | 233.2 | 86.1 (C₅H₁₂N⁺) |

| 4-HO-MiPT-d4 | 237.2 | 90.1 (C₅H₈D₄N⁺) |

Table 2: Expected Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most significant difference between 4-HO-MiPT and 4-HO-MiPT-d4 will be the absence of signals corresponding to the four protons on the α and β carbons of the ethylamine side chain. The remaining proton signals of the indole ring, the N-methyl group, and the isopropyl group are expected to have similar chemical shifts and coupling patterns to those of 4-HO-MiPT.

Application in Quantitative Analysis: An LC-MS/MS Workflow

The primary application of 4-HO-MiPT-d4 is as an internal standard for the quantification of 4-HO-MiPT in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

}

Figure 3: A typical LC-MS/MS workflow for the quantification of 4-HO-MiPT.

Experimental Protocol: Quantification of 4-HO-MiPT in Plasma

-

Sample Preparation: A known amount of 4-HO-MiPT-d4 internal standard solution is added to a plasma sample. Proteins are then precipitated by adding a solvent like acetonitrile.

-

Extraction: The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analytes.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where 4-HO-MiPT and 4-HO-MiPT-d4 are separated from other matrix components on a reversed-phase C18 column.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-HO-MiPT and 4-HO-MiPT-d4 are monitored.

-

Data Analysis and Quantification: The peak area ratio of the analyte (4-HO-MiPT) to the internal standard (4-HO-MiPT-d4) is calculated. This ratio is then used to determine the concentration of 4-HO-MiPT in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Pharmacology and Mechanism of Action of 4-HO-MiPT

4-HO-MiPT is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor.[1] The psychedelic effects of 4-HO-MiPT are primarily attributed to its agonistic activity at this receptor, which is a G protein-coupled receptor (GPCR).[1]

}

Figure 4: Simplified 5-HT2A receptor signaling pathway activated by 4-HO-MiPT.

Activation of the 5-HT2A receptor by 4-HO-MiPT initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and are believed to underlie the profound perceptual and cognitive changes associated with the psychedelic experience.

Conclusion

4-HO-MiPT-d4 is an indispensable tool for researchers and scientists working with 4-HO-MiPT. Its use as an internal standard in LC-MS/MS assays provides a level of accuracy and precision that is essential for reliable pharmacokinetic profiling, metabolism studies, and forensic analysis. While specific experimental data for the deuterated analog is scarce, its properties and synthesis can be confidently inferred from the well-characterized parent compound and established principles of isotopic labeling. This guide provides a solid foundation for the understanding and application of 4-HO-MiPT-d4, empowering the scientific community to conduct high-quality research in the expanding field of psychedelic science.

References

-

4-HO-MiPT - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

- Brandt, S. D., et al. (2008). Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated-[α,α,β,β-d4]-tryptamines. Tetrahedron Letters, 49(45), 6445-6448.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 13, 2026, from [Link]

-

SWGDRUG Monograph: 4-Hydroxy-MIPT. (2015, February 5). Retrieved February 13, 2026, from [Link]

- López-García, F., et al. (2022). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT)

- Milcendeau, P., et al. (2022). Au(I)-catalysis Enables Regioselective Hydrogen Isotope Labeling of Indoles. ChemRxiv.

- Wang, Y. Y., & Chen, C. (2007). Synthesis of deuterium labeled tryptamine derivatives. Journal of the Chinese Chemical Society, 54(5), 1363-1368.

-

Kargbo, R. B. (2025, July 16). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. Retrieved February 13, 2026, from [Link]

- Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.

- Sherwood, A. M., et al. (2025, July 1). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.

- Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). Retrieved February 13, 2026, from [Link]

- Barovic, A., et al. (2026, January 7). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega.

Sources

A Technical Guide to the Molecular Weight Difference Between 4-HO-MiPT and its Deuterated Analog 4-HO-MiPT-d4

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the molecular weight difference between 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) and its deuterated isotopologue, 4-HO-MiPT-d4. This document will delve into the fundamental principles of isotopic labeling, detail the precise mass calculations, and discuss the significant applications of this molecular weight variance in analytical and metabolic studies.

Introduction: The Significance of Isotopic Labeling in Tryptamine Research

Isotopically labeled compounds, particularly those substituted with deuterium (a stable isotope of hydrogen), are indispensable tools in modern chemical and pharmacological research.[1] The introduction of deuterium into a molecule like 4-HO-MiPT, a synthetic psychedelic tryptamine, creates a molecular analog that is chemically similar to the parent compound but possesses a distinct and measurable increase in mass.[2] This mass difference is the cornerstone of numerous advanced analytical techniques, enabling researchers to differentiate between the labeled and unlabeled compounds with high precision.

The primary application of deuterated standards, such as 4-HO-MiPT-d4, is as internal standards in quantitative mass spectrometry-based assays (e.g., GC-MS or LC-MS).[3] These standards are crucial for accurately determining the concentration of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.

Molecular Structure and Foundational Properties

4-HO-MiPT, also known as miprocin, is a synthetic tryptamine with the systematic IUPAC name 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol.[4][5] Its chemical structure features an indole core substituted with a hydroxyl group at the 4-position and an aminoethyl side chain at the 3-position, which is further substituted with methyl and isopropyl groups.[4][6]

The molecular formula of 4-HO-MiPT is C₁₄H₂₀N₂O.[5][7][8][9] This formula is the basis for calculating its molecular weight. In the case of 4-HO-MiPT-d4, four of the twenty hydrogen atoms are replaced by deuterium atoms. While the exact positions of deuteration can vary depending on the synthetic route, common sites for deuteration in tryptamine derivatives include the ethylamine side chain or the indole ring.[10][11] For the purpose of calculating the molecular weight difference, the specific location of the deuterium atoms is inconsequential.

The molecular formula for 4-HO-MiPT-d4 can be represented as C₁₄H₁₆D₄N₂O.

Calculation of the Molecular Weight Difference

The molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4 arises from the mass difference between a hydrogen atom (protium, ¹H) and a deuterium atom (²H or D). A deuterium atom contains one proton and one neutron, whereas a protium atom contains only a proton, making deuterium approximately twice as heavy.[12]

To calculate the precise molecular weights, we use the atomic masses of the constituent elements:

| Element | Symbol | Atomic Mass (amu) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008[6][13] |

| Deuterium | D | ~2.014[4][12] |

| Nitrogen | N | ~14.007 |

| Oxygen | O | ~15.999 |

3.1 Molecular Weight of 4-HO-MiPT (C₁₄H₂₀N₂O)

(14 x 12.011) + (20 x 1.008) + (2 x 14.007) + (1 x 15.999) = 168.154 + 20.16 + 28.014 + 15.999 = 232.327 g/mol [4]

3.2 Molecular Weight of 4-HO-MiPT-d4 (C₁₄H₁₆D₄N₂O)

(14 x 12.011) + (16 x 1.008) + (4 x 2.014) + (2 x 14.007) + (1 x 15.999) = 168.154 + 16.128 + 8.056 + 28.014 + 15.999 = 236.351 g/mol

3.3 The Precise Molecular Weight Difference

The difference in molecular weight is calculated as:

Molecular Weight of 4-HO-MiPT-d4 - Molecular Weight of 4-HO-MiPT = 236.351 g/mol - 232.327 g/mol = 4.024 g/mol

This difference is essentially the mass of four deuterium atoms minus the mass of four hydrogen atoms:

4 * (Atomic Mass of Deuterium - Atomic Mass of Hydrogen) = 4 * (2.014 amu - 1.008 amu) = 4 * 1.006 amu = 4.024 amu

Visualization of the Structural and Mass Difference

The following diagram illustrates the core structure of 4-HO-MiPT and highlights the potential sites for deuterium substitution.

Caption: Structural comparison and molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4.

Experimental Protocols: Mass Spectrometric Differentiation

The calculated molecular weight difference is readily observable using mass spectrometry.

5.1 Sample Preparation for Mass Spectrometry

-

Standard Preparation: Prepare separate stock solutions of 4-HO-MiPT and 4-HO-MiPT-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Create a 1:1 (v/v) mixture of the 4-HO-MiPT and 4-HO-MiPT-d4 stock solutions to a final concentration of 1 µg/mL in the same solvent.

-

Matrix Spiking (for LC-MS/MS): For quantitative analysis, the mixed internal standard solution is spiked into biological samples (e.g., plasma, urine) prior to extraction.

5.2 Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: Positive ion mode is typically used for tryptamines.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).

Expected Results:

In the mass spectrum of the mixed sample, two distinct molecular ion peaks ([M+H]⁺) will be observed:

-

4-HO-MiPT: m/z ≈ 233.17

-

4-HO-MiPT-d4: m/z ≈ 237.19

The observed difference of approximately 4 m/z units directly corresponds to the replacement of four hydrogen atoms with four deuterium atoms.

Conclusion

The molecular weight difference between 4-HO-MiPT and 4-HO-MiPT-d4 is a direct consequence of the isotopic substitution of four hydrogen atoms with deuterium. This mass difference of approximately 4.024 g/mol is a critical feature that enables the use of 4-HO-MiPT-d4 as an effective internal standard in quantitative analytical methods. A thorough understanding of this principle is fundamental for researchers and scientists engaged in the study of tryptamines and their metabolic pathways.

References

- Grokipedia. 4-HO-MiPT.

-

Wikipedia. 4-HO-MiPT. Available at: [Link]

-

Dragulska, S., & Kańska, M. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 759–763. Available at: [Link]

-

Britannica. Deuterium. Available at: [Link]

-

Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 514–517. Available at: [Link]

-

Wang, Y. Y., & Chen, C. (2007). Synthesis of deuterium labeled tryptamine derivatives. Journal of the Chinese Chemical Society, 54(4), 1041-1045. Available at: [Link]

-

precisionFDA. 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE. Available at: [Link]

-

ResearchGate. Gram-scale synthesis of deuterated tryptamine under flow conditions. Available at: [Link]

- Google Patents. Deuterium free, stable isotope labeled 2-phenylethylamine hallucinogens and/or stimulants, methods of their preparation and their use.

-

ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Available at: [Link]

-

BYJU'S. Atomic Mass of First 30 Elements. Available at: [Link]

-

SWGDrug. 4-Hydroxy-MIPT. Available at: [Link]

-

Wikipedia. Isotopes of hydrogen. Available at: [Link]

-

NIH. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Available at: [Link]

-

ACS Publications. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. Available at: [Link]

-

PubMed. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Available at: [Link]

-

Wikipedia. 4-HO-MiPT. Available at: [Link]

-

Tzu Chi University-Pure Scholars. Synthesis of deuterium labeled tryptamine derivatives. Available at: [Link]

-

PubMed. Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Available at: [Link]

-

Quora. What is the mass of hydrogen?. Available at: [Link]

-

PMC. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Available at: [Link]

-

Tzu Chi University-Pure Scholars. Synthesis of deuterium labeled tryptamine derivatives. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. molecularweightcalculator.com [molecularweightcalculator.com]

- 6. quora.com [quora.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 10. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 13. byjus.com [byjus.com]

A Technical Guide to Isotopic Purity Specifications for Deuterated Miprocin (4-HO-DIPT)

Introduction: The Rationale for Deuteration and the Imperative of Purity

Miprocin, or 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), is a synthetic tryptamine and a structural analogue of the naturally occurring psychedelic psilocin (4-HO-DMT).[1][2][3] As with many psychoactive compounds, researchers are exploring chemical modifications to optimize its therapeutic potential. One such modification is deuteration—the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium.[4]

The substitution of a carbon-hydrogen (C-H) bond with a more stable carbon-deuterium (C-D) bond can significantly alter a drug's metabolic fate.[4][5] This modification can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, leading to several potential advantages:

-

Increased Half-Life: A slower rate of metabolism can extend the drug's presence in the body, potentially reducing the required dosing frequency.[5][6]

-

Improved Metabolic Profile: Deuteration can reduce the formation of unwanted or toxic metabolites, enhancing the drug's safety profile.[4][6]

-

Enhanced Bioavailability: By decreasing presystemic metabolism, a greater proportion of the active drug may reach systemic circulation.[6]

However, realizing these benefits is entirely dependent on the quality of the deuterated active pharmaceutical ingredient (API). For a deuterated drug, the concept of purity extends beyond the absence of chemical contaminants to include isotopic purity .[7] Isotopic purity refers to the percentage of molecules in a sample that contain the intended number of deuterium atoms at the specified positions. The presence of incompletely deuterated molecules or other isotopic variants can compromise the drug's pharmacokinetic profile and, consequently, its efficacy and safety.[8][9] Therefore, rigorous analytical characterization of isotopic purity is a critical and non-negotiable aspect of developing and manufacturing deuterated miprocin.[7]

This guide provides an in-depth overview of the core principles, analytical methodologies, and specifications for ensuring the isotopic purity of deuterated miprocin, designed for researchers and drug development professionals.

Pillars of Isotopic Purity Analysis: NMR and Mass Spectrometry

The two foundational techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][10] These methods are not redundant but are highly complementary, providing a complete picture of the deuterated API's identity, structural integrity, and isotopic distribution.[11]

Mass Spectrometry (MS): Quantifying Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[7][12] The fundamental principle is that each deuterium atom adds approximately 1.006 Da to the mass of the molecule. HRMS can distinguish these minute mass differences.

Causality in Method Selection: When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), the analysis first ensures that the measured signal corresponds to the miprocin molecule, free from chemical impurities.[8][11] The mass spectrometer then separates the ions based on their mass-to-charge ratio. A sample of deuterated miprocin will not show a single mass peak but rather a cluster of peaks representing the fully deuterated molecule (e.g., d-miprocin) and its less-deuterated isotopologues (e.g., d(n-1)-miprocin, d(n-2)-miprocin, etc.).

The relative abundance of these isotopologue peaks is used to calculate the overall isotopic purity.[12][13] This method provides an excellent overview of the success of the deuteration synthesis and the overall purity of the batch.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification and Quantification

While MS confirms the overall isotopic distribution, NMR spectroscopy provides definitive, site-specific information about where the deuterium atoms are located and quantifies any residual hydrogen at those sites.[8][10][14]

-

Proton NMR (¹H-NMR): This is the most precise method for measuring residual protons in a highly deuterated sample.[7] The basis of this analysis is straightforward: if a specific C-H bond has been successfully replaced by a C-D bond, the corresponding proton signal in the ¹H-NMR spectrum will disappear or be significantly diminished. By integrating the area of any residual proton signal against a known internal standard or a signal from a non-deuterated part of the molecule, chemists can accurately determine the percentage of deuterium incorporation at that specific position.[7]

-

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment within the molecule. It serves as a direct validation of successful deuteration.[8]

The combination of these techniques creates a self-validating system. MS confirms the correct mass distribution for the desired level of deuteration, while NMR confirms that the deuterium atoms are in the correct positions and quantifies the enrichment at each site.

Table 1: Comparison of Primary Analytical Techniques for Isotopic Purity

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Primary Output | Distribution of isotopologues (overall isotopic purity) | Site-specific isotopic enrichment |

| Key Advantage | High sensitivity, low sample consumption, rapid analysis.[12][13] | Unambiguous positional information, high precision for quantifying residual protons.[7][14] |

| Common Modalities | LC-HRMS, GC-MS | ¹H-NMR, ²H-NMR |

| Principle | Separation of ions by mass-to-charge ratio. | Detection of nuclear spin properties in a magnetic field. |

| Self-Validation | Confirms expected molecular weight distribution. | Verifies correct location of deuterium labels. |

Defining Isotopic Purity Specifications

While regulatory agencies like the FDA have not yet issued specific guidelines for deuterated drugs, a science-based approach to quality control is essential.[9][15] The definition of purity for a deuterated API must encompass both chemical and isotopic impurities.[7]

Isotopic Impurities:

-

Partially Deuterated Isotopologues: Molecules with fewer than the intended number of deuterium atoms (e.g., a d5 species in a d6 drug). These are the most common isotopic impurities.[7][8]

-

Isotopomers: Molecules with the correct number of deuterium atoms but located at unintended positions.

-

Non-Deuterated Analogue: The original, non-deuterated miprocin.

The acceptable limits for these impurities must be established and controlled. A typical specification for a deuterated API would require a high level of isotopic purity.

Table 2: Example Isotopic Purity Specification for a Deuterated API

| Parameter | Specification | Rationale |

| Isotopic Purity (by HRMS) | ≥ 98% | Ensures the vast majority of the API is the fully deuterated species, providing consistent pharmacokinetics. |

| Residual d0 Isotopologue | ≤ 0.5% | Minimizes the presence of the original, non-deuterated drug. |

| Site-Specific Enrichment (by ¹H-NMR) | ≥ 99% at each specified position | Confirms the deuteration strategy was successful and limits isotopic impurities at key metabolic sites. |

| Chemical Purity (by HPLC) | ≥ 99.5% | Standard requirement for any API to ensure safety and efficacy. |

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust, self-validating workflow for the comprehensive analysis of deuterated miprocin.

Workflow for Comprehensive Isotopic Purity Analysis

Caption: A comprehensive workflow for deuterated miprocin analysis.

Protocol 1: Isotopologue Distribution Analysis by LC-HRMS

This protocol is designed to quantify the relative abundance of all miprocin isotopologues.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the deuterated miprocin sample.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

-

Prepare a corresponding blank and a non-deuterated miprocin reference standard at the same concentration.

-

-

Instrumentation & Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan MS over a relevant m/z range (e.g., 200-300 Da).

-

-

Data Acquisition & Processing:

-

Inject the blank, reference standard, and deuterated sample.

-

Confirm the retention time of miprocin using the reference standard.

-

For the deuterated sample, extract the ion chromatogram for the peak at the confirmed retention time.

-

From the corresponding mass spectrum, identify the peaks for the intended deuterated molecule and all relevant isotopologues (d0, d(n-1), etc.).

-

Integrate the peak area for each isotopologue.

-

-

Calculation of Isotopic Purity:

-

Calculate the percentage of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.

-

Isotopic Purity (%) = (Area of desired deuterated isotopologue / Σ Areas of all isotopologues) x 100.

-

Protocol 2: Site-Specific Enrichment Analysis by ¹H-NMR

This protocol quantifies the percentage of deuterium incorporation at specific molecular positions.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the deuterated miprocin sample.

-

Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Add a known quantity of a high-purity, non-deuterated internal standard with a simple spectrum that does not overlap with the sample's signals.

-

-

Instrumentation & Parameters:

-

Spectrometer: High-field NMR spectrometer (≥400 MHz).

-

Experiment: Standard ¹H quantitative NMR experiment.

-

Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification. Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the signals corresponding to non-deuterated positions on the miprocin molecule (e.g., aromatic protons not targeted for deuteration).

-

Identify any residual signals at positions that were targeted for deuteration.

-

Carefully integrate the peaks for the residual proton signals and the non-deuterated internal standard or reference protons on the molecule.

-

The percentage of deuteration at a specific site is calculated as: Deuteration (%) = [1 - (Integral of residual proton / Integral of a reference proton)] x 100.

-

Conclusion: A Commitment to Quality

The development of deuterated miprocin represents a sophisticated approach to enhancing the properties of a known psychoactive agent. The success of this strategy, however, is fundamentally tied to the quality and consistency of the API. Establishing and rigorously adhering to stringent isotopic purity specifications is not merely a matter of regulatory compliance; it is a scientific necessity to ensure that the final drug product is safe, effective, and reliable. The integrated use of mass spectrometry and NMR spectroscopy provides a robust, self-validating framework for the complete characterization of deuterated molecules, empowering researchers and developers to advance their work with confidence.

References

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Source: PubMed URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Source: ResearchGate URL: [Link]

-

Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Source: PubMed URL: [Link]

-

Title: Synthesis of deuterium labeled tryptamine derivatives. Source: Tzu Chi University-Pure Scholars URL: [Link]

-

Title: Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Source: Erowid URL: [Link]

-

Title: Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Source: Rhodium.ws URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Quality Control Essentials for Deuterated Drug APIs. Source: Isotope Science / Alfa Chemistry URL: [Link]

-

Title: Gram‐scale synthesis of deuterated tryptamine under flow conditions. Source: ResearchGate URL: [Link]

-

Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Source: ACS Publications URL: [Link]

-

Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Source: Yao Xue Xue Bao URL: [Link]

-

Title: 4-HO-MiPT. Source: Wikipedia URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: 4-HO-DiPT. Source: Wikipedia URL: [Link]

-

Title: Isotopic analysis by nuclear magnetic resonance. Source: Wikipedia URL: [Link]

-

Title: 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Source: USCN Business URL: [Link]

-

Title: 4-HO-MiPT. Source: PsychonautWiki URL: [Link]

-

Title: API Manufacture of Deuterated Molecules. Source: Neuland Labs URL: [Link]

-

Title: Regulatory Considerations for Deuterated Products. Source: Salamandra URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges. Source: PMC - NIH URL: [Link]

Sources

- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 2. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)-USCN [uscnk.com]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 15. salamandra.net [salamandra.net]

Stability of 4-HO-MiPT-d4 in various solvent systems

An In-Depth Technical Guide to the Stability of 4-HO-MiPT-d4 in Various Solvent Systems

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 4-hydroxy-N-methyl-N-isopropyltryptamine-d4 (4-HO-MiPT-d4). As a deuterated analog of a 4-hydroxytryptamine, this compound is presumed to share the inherent instability of its class, which is primarily driven by the oxidation of the 4-hydroxyindole moiety. This document synthesizes existing knowledge on the stability of related compounds, such as psilocin and other 4-substituted tryptamines, to inform best practices for handling and storage. We will explore the theoretical advantages of deuteration via the Kinetic Isotope Effect (KIE), detail known degradation pathways, and provide robust, step-by-step protocols for conducting forced degradation studies in various solvent systems. The methodologies outlined herein are designed to establish a comprehensive stability profile, enabling researchers to ensure the integrity of their analytical standards and experimental results.

Introduction

Overview of 4-HO-MiPT

4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic compound belonging to the tryptamine family. Structurally, it is the 4-hydroxy analog of MiPT and the N-isopropyl homolog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin[1][2]. Its pharmacological activity is primarily mediated through agonism at serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of classic psychedelics[1]. Due to its relation to psilocin, it is a compound of significant interest in neuropharmacological research.

Table 1: Physicochemical Properties of 4-HO-MiPT

| Property | Value | Source |

| IUPAC Name | 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol | [1] |

| CAS Number | 77872-43-6 | [1][3] |

| Molecular Formula | C₁₄H₂₀N₂O | [3] |

| Molar Mass | 232.327 g·mol⁻¹ | [1] |

| UV λmax | 223, 269, 286, 295 nm | [3][4] |

The Role of Deuteration (4-HO-MiPT-d4)

The "-d4" designation indicates that four hydrogen atoms in the 4-HO-MiPT molecule have been replaced with deuterium, a stable isotope of hydrogen. While the exact position of deuteration can vary by synthesis, it is commonly on the N-alkyl groups or the ethylamine chain. This substitution can significantly alter the molecule's metabolic fate and may influence its chemical stability through the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning reactions where C-H bond cleavage is the rate-determining step will proceed more slowly. Studies on deuterated N,N-dimethyltryptamine (DMT) have shown that deuteration at the α-carbon position significantly increases metabolic stability in human hepatocytes[5]. While this primarily impacts enzymatic degradation, a similar principle could apply to certain chemical degradation pathways, potentially slowing reactions like N-dealkylation. However, it is crucial to note that the primary driver of instability in 4-hydroxytryptamines—oxidation at the electron-rich phenol ring—is unlikely to be significantly affected by deuteration on the amine side chain.

The Criticality of Stability Studies

Understanding the stability of a reference standard is fundamental to ensuring the accuracy, reproducibility, and validity of scientific research. For potent, labile compounds like 4-HO-MiPT-d4, degradation can lead to:

-

Inaccurate Quantification: A degraded standard will result in an overestimation of the analyte's concentration in unknown samples.

-

Loss of Potency in Solutions: Solutions prepared for in vitro or in vivo experiments may lose potency over time, leading to erroneous pharmacological data[6][7].

-

Generation of Unknown Impurities: Degradants may have their own pharmacological or toxicological profiles, confounding experimental results.

Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule under harsh conditions, providing essential information for developing stable formulations, establishing appropriate storage conditions, and creating stability-indicating analytical methods[8][9][10].

Potential Degradation Pathways of 4-Hydroxytryptamines

The 4-hydroxyindole core is analogous to a phenol, making it highly susceptible to oxidation. This process is often accelerated by exposure to light, oxygen, and alkaline pH conditions.

Oxidation

The primary degradation pathway for psilocin and its analogs is oxidation. The 4-hydroxyl group makes the indole ring electron-rich and prone to losing an electron or hydrogen atom to form a phenoxy radical. This radical intermediate can then undergo further reactions, including dimerization and polymerization, to form a cascade of colored products, often appearing as blue, brown, or black precipitates[6][11]. This degradation is visually apparent, with solutions of 4-HO-tryptamines often turning dark upon exposure to air and water[6][7].

Caption: Experimental workflow for the forced degradation study of 4-HO-MiPT-d4.

Objective

To assess the stability of 4-HO-MiPT-d4 under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials and Reagents

-

4-HO-MiPT-d4 reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid or Ammonium Formate

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Type I Purified Water

-

HPLC system with UV/PDA detector

-

LC-MS/MS system

-

pH meter

-

Calibrated oven

-

Photostability chamber

Preparation of Stock Solution

-

Accurately weigh and dissolve 4-HO-MiPT-d4 in methanol to prepare a stock solution of 1.0 mg/mL.

-

Protect this solution from light and store at ≤ -20°C when not in use. This will serve as the control sample and the source for all stress samples.

Stress Conditions Methodology

For each condition, prepare a sample in a sealed vial. The goal is to achieve 5-20% degradation; timepoints may need to be adjusted accordingly.[12]

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate at room temperature for 24 hours.

-

At the end of the incubation, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate at room temperature for 24 hours, observing for any rapid color change.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Transfer 2 mL of the stock solution to a sealed vial.

-

Place the vial in an oven set to 60°C for 48 hours.

-

Allow the sample to cool to room temperature before analysis.

-

-

Photostability:

-

Expose 2 mL of the stock solution in a photochemically transparent container to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil and kept alongside the test sample.

-

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is one that can resolve the parent drug from its degradation products and any process impurities.

HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-programmed gradient starting with high aqueous content (e.g., 95% A) and increasing the organic content (e.g., to 95% B) to elute the parent compound and any less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-PDA detector scanning across a range (e.g., 210-400 nm) and quantifying at a primary wavelength such as 269 nm.[13]

-

Injection Volume: 10 µL.

LC-MS/MS for Degradant Identification

For any new peaks observed in the HPLC chromatograms of the stressed samples, LC-MS/MS analysis should be performed. This will provide mass-to-charge (m/z) ratio data for the parent ion and its fragments, which is critical for elucidating the structures of the degradation products.[14]

Data Interpretation and Reporting

The results of the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 3: Hypothetical Stability Data Summary for 4-HO-MiPT-d4

| Stress Condition | Incubation Time | % Parent Compound Remaining | % Total Degradation | Number of Degradants | Observations |

| Control (-20°C) | 48 h | 99.8 | 0.2 | 0 | Clear, colorless solution |

| Acid (0.1 M HCl, RT) | 24 h | 95.2 | 4.8 | 1 | Slight yellowing |

| Base (0.1 M NaOH, RT) | 24 h | 45.7 | 54.3 | >3 | Rapid darkening to brown |

| Oxidation (3% H₂O₂, RT) | 24 h | 15.3 | 84.7 | >4 | Dark brown solution, precipitate |

| Thermal (60°C) | 48 h | 88.9 | 11.1 | 2 | Solution turned amber |

| Photolytic (ICH Q1B) | - | 72.4 | 27.6 | 3 | Solution turned light brown |

Conclusion and Best Practices

This guide establishes that 4-HO-MiPT-d4, like other 4-hydroxytryptamines, is an inherently unstable molecule, particularly susceptible to oxidative degradation in the presence of light, oxygen, and alkaline conditions. The deuteration on the side chain is unlikely to prevent this primary degradation pathway. Rigorous adherence to proper storage and handling protocols is essential for maintaining the integrity of this valuable research compound.

Summary of Best Practices:

-

Solid Storage: Store the solid material at -20°C or colder, under an inert atmosphere, and protected from light and moisture.

-

Solution Preparation: Prepare solutions fresh for each experiment. Avoid aqueous solvents for anything other than immediate use.

-

Solvent Choice: Use aprotic solvents like DMSO or DMF for preparing concentrated stocks. Store these stocks at -20°C or colder.

-

Antioxidants: For applications in protic solvents, consider the addition of an antioxidant like ascorbic acid to quench oxidative processes.

-

Validation: Use a well-characterized, stability-indicating HPLC method to periodically check the purity of both the solid reference material and any prepared stock solutions.

References

-

Reddit. (2021). 4ho-met and 4-ho-mipt degrading in solution. [Link]

-

SWGDrug. (2015). 4-Hydroxy-MIPT Monograph. [Link]

-

Reddit. (2025). Need Advice on the best way to store 4-HO tryptamines and Lysergamides tabs. [Link]

-

Glennie et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. ACS Chemical Neuroscience. [Link]

-

Chadeayne et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E. [Link]

-

Kavanagh et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Pharmacology & Translational Science. [Link]

-

Bjornstad, K. et al. (2008). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. ResearchGate. [Link]

-

Presa et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

UNIPVM. (2020). PhD Course in Biomedical Sciences and Public Health. [Link]

-

Wikipedia. 4-HO-MiPT. [Link]

-

Bertin Bioreagent. 4-hydroxy MiPT Product Page. [Link]

-

Kurmi, M. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Gotvaldová, K. et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. [Link]

-

Kamberi, M. et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Venkatesh, D. & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Gotvaldová, K. et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Oregon.gov. [Link]

-

Shinde, N. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

ResearchGate. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis | Request PDF. [Link]

-

Barovic, A. et al. (2025). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]

-

Bluelight.org. (2007). solubility of 4-ho-mipt-fumerate. [Link]

-

Synmr. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

Egyptian Drug Authority. Stability Study Protocol. [Link]

-

USCN Business. 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). [Link]

-

Chadeayne, A. et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. [Link]

-

Klein, A. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

-

Wikipedia. 4-HO-MET. [Link]

-

FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]

-

ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

-

Scribd. ICH Guidelines for Stability Testing. [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

-

Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]

-

ResearchGate. (2021). (PDF) On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds. [Link]

-

Babij, C. et al. (2016). On the Use of Deuterated Organic Solvents without TMS to Report 1 H/ 13 C NMR Spectral Data of Organic Compounds. Molecules. [Link]

Sources

- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. bluelight.org [bluelight.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. iris.univpm.it [iris.univpm.it]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of Miprocin (4-HO-MIPT) Using Deuterated Tracers

Foreword: Charting the Unknown with Isotopic Precision

In the landscape of psychedelic research, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MIPT), or miprocin, remains a molecule of significant interest yet incomplete characterization.[1][2] While its subjective effects are anecdotally compared to its structural cousins, psilocin (4-HO-DMT) and LSD, a detailed map of its metabolic fate within the human body is largely uncharted territory.[3][4] This guide serves as a technical and strategic framework for researchers, scientists, and drug development professionals aiming to systematically elucidate the metabolic pathways of miprocin. Our core methodology hinges on the strategic application of stable isotope labeling, specifically the use of deuterated tracers. By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, we can create a version of miprocin that is chemically identical in its pharmacological action but distinguishable by mass spectrometry.[5][6] This allows us to trace the journey of the molecule and its descendants through complex biological matrices with unparalleled precision, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

This document eschews a rigid template, instead adopting a structure that mirrors the logical flow of a comprehensive research program—from theoretical groundwork and strategic planning to detailed, field-tested experimental protocols and data analysis. We will explain not just what to do, but why specific choices in experimental design are critical for generating robust, self-validating data.

The Predicted Metabolic Landscape of Miprocin

Direct metabolic studies on miprocin are scarce; therefore, our investigation begins with a predictive model based on the well-documented metabolism of analogous tryptamines, most notably psilocin (4-HO-DMT).[7][8] Tryptamines are primarily metabolized in the liver through Phase I (functionalization) and Phase II (conjugation) reactions, driven by key enzyme families.[9][10]

Phase I Metabolism: This phase involves the modification of the parent drug to introduce or expose functional groups. For miprocin, we anticipate several key pathways mediated largely by the Cytochrome P450 (CYP) enzyme superfamily and Monoamine Oxidase (MAO).[8][11]

-

N-dealkylation: The removal of the methyl or isopropyl group from the terminal amine is a probable metabolic route. N-demethylation would yield 4-hydroxy-N-isopropyltryptamine (4-HO-IPT), while N-deisopropylation would produce 4-hydroxy-N-methyltryptamine (4-HO-NMT).

-

Oxidative deamination: Monoamine Oxidase A (MAO-A), which is known to break down psilocin, will likely metabolize miprocin to form an unstable aldehyde intermediate, which is then rapidly converted to 4-hydroxy-indole-3-acetic acid (4-HIAA), a common metabolite for many tryptamines.[7][12]

-

Hydroxylation: Additional hydroxylation on the indole ring (e.g., at the 5, 6, or 7-position) is a possibility, though often a minor pathway for 4-hydroxylated tryptamines.

-

N-oxidation: The formation of an N-oxide metabolite at the tertiary amine is another potential pathway, as seen with the related compound 4-OH-MPT.[13]

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion.[9]

-

Glucuronidation: The phenolic 4-hydroxyl group of miprocin is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] This is the primary clearance pathway for psilocin and is expected to be a major route for miprocin, forming miprocin-O-glucuronide.

-

Sulfation: Sulfation of the 4-hydroxyl group is another possible, though typically less prominent, conjugation pathway.

The following diagram illustrates the predicted metabolic cascade.

The Deuterated Tracer: Design, Synthesis, and Rationale

The power of using a deuterated tracer lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[14] If a C-H bond is broken during a rate-limiting metabolic step, replacing that hydrogen with deuterium can significantly slow down the reaction.[15] This not only helps in identifying metabolic "hotspots" but can also be used to create metabolically stabilized drugs.[16] For tracer studies, however, the primary goal is not to alter metabolism but to create a trackable molecule.

A strategically labeled tracer like d4-Miprocin , with deuterium atoms placed on the N-methyl and a terminal carbon of the isopropyl group, is ideal. These positions are susceptible to metabolism (N-dealkylation) but are less likely to significantly alter the primary pharmacology at the serotonin receptors.

Table 1: Properties of Parent Compound and Proposed Deuterated Tracer

| Compound | Structure | Molecular Weight | Mass Shift (vs. Miprocin) |

| Miprocin | C₁₄H₂₀N₂O | 232.33 | 0 |

| d4-Miprocin | C₁₄H₁₆D₄N₂O | 236.35 | +4 Da |

Note: The synthesis of deuterated tryptamine analogs can be achieved through various established methods, often involving the use of deuterated building blocks like deuterated methyl iodide (CD₃I) or reduction with agents like lithium aluminum deuteride (LiAlD₄).[15][17]

Experimental Protocols: From In Vitro Screening to In Vivo Pharmacokinetics

The following protocols are designed as a self-validating system. The in vitro experiments provide a rapid, cost-effective way to identify potential metabolites, which then informs the targeted analysis in the more complex in vivo studies.

In Vitro Metabolism with Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions of hepatocytes that are rich in Phase I (CYP) and Phase II (UGT) enzymes, making them an excellent and widely used model for initial metabolic screening.[18][19][20] This experiment aims to identify the primary metabolites of d4-miprocin formed by the major liver enzymes.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 1 M stock of UDPGA in buffer.

-

Prepare a 10 mM stock solution of d4-miprocin in a suitable organic solvent (e.g., DMSO, ensuring final concentration is <0.2%).[18]

-

Thaw pooled Human Liver Microsomes (commercially available) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer.

-

-

Incubation Setup (in triplicate):

-

Test Reaction: In a microcentrifuge tube, combine 100 mM phosphate buffer, HLM (to 0.5 mg/mL final), and d4-miprocin (to 1 µM final concentration).

-

Negative Control (No Cofactors): Set up a parallel reaction without NADPH and UDPGA to check for non-enzymatic degradation.

-

Positive Control: Use a compound with a well-characterized metabolism (e.g., testosterone) to ensure microsomal activity.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the cofactor solution (NADPH to 1 mM final, UDPGA to 2 mM final). For the negative control, add buffer instead.

-

Incubate at 37°C in a shaking water bath. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess metabolic stability and formation kinetics.

-

-

Reaction Quenching:

-

To stop the reaction at each time point, transfer an aliquot (e.g., 50 µL) to a new tube containing 2 volumes (100 µL) of ice-cold acetonitrile with an internal standard (e.g., d10-psilocin).[21]

-

Vortex vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

The following diagram outlines this workflow.

In Vivo Pharmacokinetic Study in Rodent Model (Proposed)

Rationale: An in vivo study is essential to understand how miprocin and its metabolites are absorbed, distributed, and eliminated in a whole organism, providing crucial pharmacokinetic data such as half-life, bioavailability, and major clearance routes.[5] Using the deuterated tracer allows for precise quantification against a high background of endogenous molecules.

Step-by-Step Protocol:

-

Animal Acclimatization and Dosing:

-

Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week under standard laboratory conditions.

-

Prepare a dosing solution of d4-miprocin in a suitable vehicle (e.g., saline for intravenous (IV) or 0.5% methylcellulose for oral (PO) administration).

-

Administer a single dose of d4-miprocin (e.g., 1 mg/kg IV and 5 mg/kg PO) to respective groups.

-

-

Sample Collection:

-

Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Process blood immediately by centrifuging to obtain plasma. Store plasma at -80°C until analysis.

-

House animals in metabolic cages to collect urine and feces separately over 24 or 48 hours.

-

-

Sample Processing:

-

Plasma: Thaw samples and perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex, centrifuge, and collect the supernatant.

-

Urine: Dilute a sample of urine with water/acetonitrile containing the internal standard, centrifuge to remove precipitates, and collect the supernatant.

-

Feces: Homogenize fecal samples in water, perform a liquid-liquid or solid-phase extraction to isolate the analytes, and reconstitute in a suitable solvent for analysis.

-

-

Data Analysis:

-

Analyze all processed samples via LC-MS/MS.

-

Construct plasma concentration-time profiles to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

-

Quantify the amount of parent drug and major metabolites in urine and feces to determine routes and extent of excretion.

-

Analytical Methodology: LC-MS/MS for Metabolite Identification

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its exceptional sensitivity and selectivity.[22][23] It allows us to separate complex mixtures and then specifically detect our deuterated compounds based on their unique mass-to-charge ratios (m/z).

Step-by-Step Protocol:

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) for good separation of the tryptamine and its relatively polar metabolites.[21][23]

-

Mobile Phase: Employ a gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid helps to promote positive ionization.[23]

-

Flow Rate: A typical flow rate would be 0.3-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine groups on tryptamines are readily protonated.[24]

-

Acquisition Mode:

-

Full Scan: First, perform a full scan analysis to get an overview of all ions present in the sample.

-

Product Ion Scan: Fragment the [M+H]⁺ ion of d4-miprocin to establish its characteristic fragmentation pattern.

-

Metabolite Hunting: Use this information to perform a "neutral loss" or "precursor ion" scan to hunt for potential metabolites that share a common fragment or lose a common piece (like the glucuronide group). The key is to look for the +4 Da mass shift in the parent ion and its corresponding fragments compared to the non-labeled compound's theoretical masses.

-

-

-

Quantification using Multiple Reaction Monitoring (MRM):

-

Once metabolites are identified, develop a quantitative MRM method. This involves selecting a specific precursor ion (the metabolite's molecular ion) and a specific product ion (a characteristic fragment). This transition is highly specific and allows for sensitive quantification.[24]

-

Table 2: Predicted Masses and MRM Transitions for d4-Miprocin and its Metabolites

| Analyte | Predicted [M+H]⁺ (m/z) | Proposed MRM Transition (Precursor → Product) | Metabolic Reaction |

| d4-Miprocin | 237.2 | 237.2 → [Fragment A] | Parent Drug |

| d3-4-HO-IPT | 222.2 | 222.2 → [Fragment B] | N-demethylation (-CD₃) |

| d1-4-HO-NMT | 194.1 | 194.1 → [Fragment C] | N-deisopropylation (-C₃H₆D) |

| d4-Miprocin-Glucuronide | 413.2 | 413.2 → 237.2 | Glucuronidation |

| d4-Miprocin N-Oxide | 253.2 | 253.2 → [Fragment D] | N-oxidation |

Note: Specific fragment ions (A, B, C, D) must be determined experimentally by performing a product ion scan on each respective precursor ion.

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded framework for the definitive characterization of miprocin's metabolic pathways. By leveraging the precision of deuterated tracers and the sensitivity of modern LC-MS/MS, researchers can move beyond speculation and generate a robust ADME profile for this novel tryptamine. The data generated from these studies are not merely academic; they are foundational for any future clinical development, enabling a deeper understanding of the compound's pharmacokinetics, potential for drug-drug interactions, and inter-individual variability. The path forward involves applying these protocols to build a complete metabolic map, which will be an invaluable contribution to the field of psychedelic science and pharmacology.

References

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.[18]

-

Soriano, S. (n.d.). The Biochemistry of Psilocybin & Its Metabolism in the Human Body.[12]

-

Miraculix Lab. (n.d.). Psilocybin Metabolism: How Psilocin Affects the Brain.[11]

-

Mayer, F. P., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PMC - NIH.[7]

-

Blossom Analysis. (n.d.). How is psilocybin metabolised in the body to induce brain effects.[25]

-

Adaya, V., et al. (2024). Pharmacokinetics of Psilocybin: A Systematic Review. MDPI.[8]

-

Lin, J. H. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.[9]

-

Dinger, J., et al. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. PubMed.[26]

-

AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.[5]

-

Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube.[27]

-

S. Narasimha Murthy, et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed.[19]

-

Shi, Y., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed.[21]

-

Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.[6]

-

U.S. Department of Health and Human Services. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.[20]

-

Dinger, J., et al. (2015). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. ResearchGate.[28]

-

Creative Proteomics. (n.d.). Comprehensive Tryptamine Analysis with LC-MS.[22]

-

BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Tryptamine in Urine Samples.[23]

-

Chadeayne, A. R., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed.[24]

-

Cameron, L. P., et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine.[17]

-

chemeurope.com. (n.d.). 4-HO-MiPT.[3]

-

ResolveMass. (n.d.). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).[29]

-

M. Fisichella, et al. (n.d.). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. PubMed.[13]

-

PsychonautWiki. (n.d.). 4-HO-MiPT.[1]

-

Hu, K., et al. (2021). Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. ResearchGate.[15]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.[14]

-

Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.[16]

-

Wikipedia. (n.d.). 4-HO-MiPT.[2]

-

Psychedelic Science Review. (n.d.). 4-HO-MiPT.[4]

-

Almazrou, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.[10]

Sources

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 3. 4-HO-MiPT [chemeurope.com]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Psilocybin Metabolism: How Psilocin Affects the Brain [miraculix-lab.de]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. blossomanalysis.com [blossomanalysis.com]

- 26. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Pharmacokinetic Profile of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine with psychedelic properties.[1][2] As with many novel psychoactive substances, a comprehensive understanding of its pharmacokinetic (PK) profile is crucial for assessing its therapeutic potential and safety. This guide provides a detailed framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of 4-HO-MiPT and its analogs. By synthesizing data from structurally related compounds like psilocin (4-HO-DMT) and 4-HO-MET, we outline predictive metabolic pathways and present detailed protocols for essential in vitro and in vivo studies.[3][4][5] This document is intended to serve as a technical resource for researchers, enabling a systematic and scientifically rigorous investigation into the pharmacokinetics of this compound class.

Introduction and Background

4-HO-MiPT belongs to the 4-hydroxytryptamine family, sharing a core structure with the classic psychedelic psilocin, the active metabolite of psilocybin.[3][6] Anecdotal reports and preliminary research suggest a psilocybin-like psychoactive profile with a duration of 4-6 hours.[6] However, robust pharmacological and pharmacokinetic data are scarce.[6] Establishing a detailed PK profile is a foundational step in drug development, influencing dosing regimens, predicting drug-drug interactions, and understanding inter-individual variability.